Compound Description: This series of compounds, denoted as 8a-r in the study, share a common structure featuring both 1,3-thiazole and 1,3,4-oxadiazole rings. They were synthesized and evaluated for their therapeutic potential against Alzheimer's disease and diabetes. []
Relevance: While these compounds differ significantly from N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide in their core structure (oxadiazole instead of thiazole), they highlight the exploration of bi-heterocycles containing a 1,3-thiazole as potential therapeutic agents. This suggests that incorporating a 1,3-thiazole ring, as seen in N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, could be a relevant strategy for developing new drugs. []
Compound Description: This compound, identified through a virtual screen, demonstrated anti-HIV-1 activity by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []
Relevance: Although structurally different from N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, this compound highlights the significance of targeting the PI(4,5)P2 binding site of HIV-1 MA for antiviral development. While the specific mechanism of action for N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is not specified in the provided context, exploring its potential interaction with the PI(4,5)P2 binding site could be of interest. []
Compound Description: This compound, also known as AMG 628, emerged as a potent and selective antagonist of the vanilloid 1 receptor (TRPV1), displaying excellent aqueous solubility, an improved pharmacokinetic profile, and efficacy in blocking TRPV1-mediated pain responses in vivo. []
Relevance: This compound showcases the potential of piperazinylpyrimidine analogues as TRPV1 antagonists. While structurally dissimilar to N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, it underscores the broader exploration of heterocyclic compounds for therapeutic purposes. []
Compound Description: This compound is a potent and specific agonist of the transient receptor potential ankyrin 1 (TRPA1) channel. Intradermal injection of JT010 was shown to elicit pain in humans, confirming the role of TRPA1 in pain sensation. []
Relevance: Both JT010 and N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide contain a thiazole ring in their structure. This shared structural element suggests potential similarities in their physicochemical properties and possible biological activities, although their specific targets and effects may differ. []
Compound Description: This compound is a MEK inhibitor that has shown efficacy in combination with other anticancer agents, including BRAF inhibitors and anti-PD-L1 antibodies. [, , ]
Relevance: While structurally distinct from N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, this compound highlights the importance of kinase inhibitors in cancer treatment. This association raises the question of whether N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide might possess any kinase inhibitory activity, a possibility that could be explored in future research. [, , ]
Compound Description: This compound is a potent and selective BRAF inhibitor, specifically targeting the V600E and V600D mutant forms of BRAF, which are frequently implicated in various cancers. [, , ]
Relevance: Similar to the MEK inhibitor mentioned above, this compound underscores the relevance of kinase inhibitors in cancer therapy. Although structurally different from N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, it suggests that exploring the potential of N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide as a kinase inhibitor might be worthwhile. [, , ]
Diarylthiazole B-Raf inhibitors
Compound Description: This group encompasses a class of compounds that inhibit B-Raf kinase activity, effectively blocking the MAPK signaling pathway and leading to tumor regression. They are characterized by a central thiazole ring flanked by two aryl groups. []
Relevance: N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide shares the diarylthiazole scaffold with these compounds, suggesting a possible shared mechanism of action as a B-Raf inhibitor. This structural similarity warrants further investigation into the potential anticancer activity of N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide. []
Compound Description: These five compounds were identified as inhibitors of Helicobacter pylori shikimate dehydrogenase (HpSDH), an enzyme essential for bacterial survival. []
Relevance: While structurally diverse from N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, these compounds emphasize the exploration of enzyme inhibitors as potential antibacterial agents. Although targeting a different enzyme, this research suggests that investigating the potential antimicrobial properties of N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide could be a viable research direction. []
BD103 (N-1-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimi-din2yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide) and BD064 (5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid)
Compound Description: These compounds are biased negative allosteric modulators of the CXC-motif chemokine receptor CXCR3. They exhibit probe-dependent inhibition of CXCR3 signaling, indicating their potential as therapeutic agents for inflammatory and autoimmune diseases. []
Relevance: Although structurally different from N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, these compounds exemplify the importance of allosteric modulation as a therapeutic strategy. While N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide's specific mechanism of action is unknown, exploring its potential to interact allosterically with target proteins could be insightful. []
N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1) and 4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)
Compound Description: These compounds were identified as potential FGFR-1 inhibitors through a pharmacophore-based virtual screening study inspired by Infigratinib, a drug used to treat cholangiocarcinoma. They showed favorable binding affinities and interactions with the FGFR-1 active site in silico. []
Relevance: While these compounds exhibit structural differences compared to N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, they share a common focus on kinase inhibition as a therapeutic strategy. This connection suggests that investigating the potential of N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide as a kinase inhibitor, perhaps targeting FGFR-1 or related kinases, could be a fruitful area of research. []
Compound Description: This compound demonstrates potent pro-apoptotic activity in various canine and human osteosarcoma cells, particularly those harboring mutant or null p53. []
Relevance: KU0171032 and N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide both contain a thiazole ring within their structure. This shared motif, along with their potential anticancer properties, albeit through different mechanisms, suggests that the thiazole moiety might be a crucial pharmacophore for biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.